Cas no 1160265-02-0 (6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride)

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-BROMO-2-(4-ETHYLPHENYL)QUINOLINE-4-CARBONYL CHLORIDE
- BBL014545
- STL196954
- R7038
- 4-quinolinecarbonyl chloride, 6-bromo-2-(4-ethylphenyl)-
- 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
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- MDL: MFCD03421106
- Inchi: 1S/C18H13BrClNO/c1-2-11-3-5-12(6-4-11)17-10-15(18(20)22)14-9-13(19)7-8-16(14)21-17/h3-10H,2H2,1H3
- InChI Key: ISZRZRXMCQGVAM-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C(=O)Cl)=CC(C1C=CC(=CC=1)CC)=N2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 397
- Topological Polar Surface Area: 30
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM266976-5g |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride |
1160265-02-0 | 97% | 5g |
$711 | 2021-08-18 | |
A2B Chem LLC | AI10676-1g |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride |
1160265-02-0 | >95% | 1g |
$509.00 | 2024-04-20 | |
abcr | AB378543-1g |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride; . |
1160265-02-0 | 1g |
€317.00 | 2024-07-24 | ||
A2B Chem LLC | AI10676-10g |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride |
1160265-02-0 | >95% | 10g |
$1412.00 | 2024-04-20 | |
abcr | AB378543-5g |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride; . |
1160265-02-0 | 5g |
€877.00 | 2024-07-24 | ||
Chemenu | CM266976-1g |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride |
1160265-02-0 | 97% | 1g |
$291 | 2022-06-14 | |
TRC | B051085-500mg |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl Chloride |
1160265-02-0 | 500mg |
$ 450.00 | 2022-06-07 | ||
TRC | B051085-1000mg |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl Chloride |
1160265-02-0 | 1g |
$ 720.00 | 2022-06-07 | ||
abcr | AB378543-500mg |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride; . |
1160265-02-0 | 500mg |
€269.00 | 2024-07-24 | ||
TRC | B051085-250mg |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl Chloride |
1160265-02-0 | 250mg |
$ 275.00 | 2022-06-07 |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride Related Literature
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
Research Brief on 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160265-02-0): Recent Advances and Applications
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160265-02-0) is a specialized quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery and development. Recent studies have explored its applications in the synthesis of novel bioactive compounds, particularly in the context of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential therapeutic applications.
The compound's unique structural features, including the bromo-substituted quinoline core and the reactive carbonyl chloride moiety, make it an attractive intermediate for the preparation of more complex molecules. Recent synthetic methodologies have focused on optimizing the preparation of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride to improve yield and purity, which are critical for its downstream applications. Advances in catalytic processes and green chemistry approaches have been particularly noteworthy, offering more sustainable routes to its production.
In terms of biological activity, 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride has been investigated as a precursor for the development of kinase inhibitors. Kinases play a pivotal role in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Derivatives of this compound have shown promising inhibitory activity against specific kinase targets, with recent studies identifying modifications that enhance selectivity and potency. These findings underscore the compound's potential as a scaffold for the design of next-generation kinase inhibitors.
Additionally, antimicrobial applications of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride have been explored, with researchers synthesizing analogs that exhibit activity against resistant bacterial strains. The quinoline core is known for its antimicrobial properties, and the incorporation of the bromo and ethylphenyl groups has been shown to modulate these effects. Recent in vitro studies have demonstrated that certain derivatives of this compound can disrupt bacterial cell membranes and inhibit essential enzymes, offering a potential avenue for addressing the growing challenge of antibiotic resistance.
Looking ahead, the continued exploration of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride and its derivatives holds promise for advancing both synthetic chemistry and drug discovery efforts. Future research directions may include the development of more efficient synthetic routes, further elucidation of its mechanism of action in biological systems, and the exploration of its utility in other therapeutic areas. As the field progresses, this compound is likely to remain a focal point for interdisciplinary research bridging chemistry and biology.
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